4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile
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Overview
Description
4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile is a heterocyclic compound that belongs to the class of thiazines. This compound is characterized by the presence of a thiazine ring fused with a benzene ring, along with a fluorine atom and a carbonitrile group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile typically involves the reaction of 2-aminobenzenesulfonamides with trimethyl orthoacetate. The process begins with the reduction of the nitro group in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide and N-(2,6-dimethylphenyl)-2-nitro-5-fluorobenzenesulfonamide to form the corresponding 2-aminobenzenesulfonamides. These intermediates are then reacted with trimethyl orthoacetate to yield the desired thiazine derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile, and catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile has several scientific research applications:
Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is studied for its interactions with biological molecules, providing insights into its potential as a biochemical tool or probe.
Industrial Applications: It may be used in the synthesis of other complex molecules, serving as a building block in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects in the case of disease treatment .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]thiazoles: These compounds share a similar thiazine ring structure and exhibit comparable biological activities.
Pyrazolo[4,3-d]thiazoles: Another class of compounds with structural similarities and potential medicinal applications.
2H-Benzo[e][1,2,4]thiadiazine 1,1-dioxide Derivatives: These derivatives have been studied for their inhibitory effects on specific enzymes and their potential as therapeutic agents.
Uniqueness
The uniqueness of 4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the carbonitrile group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2S/c1-11-5-12(2)7-14(6-11)20-10-15(9-19)23(21,22)17-4-3-13(18)8-16(17)20/h3-8,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOCWCIOCQILRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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